molecular formula C9H13NO B1309690 1-tert-Butyl-1H-pyrrole-3-carbaldehyde CAS No. 30186-46-0

1-tert-Butyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B1309690
CAS No.: 30186-46-0
M. Wt: 151.21 g/mol
InChI Key: GRBRIIBLVDTOMG-UHFFFAOYSA-N
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Description

Significance of Functionalized Pyrrole (B145914) Scaffolds in Organic Synthesis

Functionalized pyrrole scaffolds are integral to the development of new chemical entities with diverse applications. The pyrrole core is a privileged structure in medicinal chemistry, appearing in blockbuster drugs and numerous clinical candidates. This prevalence is due to the pyrrole ring's ability to engage in various biological interactions and its synthetic tractability.

The introduction of functional groups onto the pyrrole ring allows for the modulation of a compound's electronic and steric properties, which in turn influences its biological activity and physical characteristics. For instance, the aldehyde group at the 3-position, as seen in the title compound, serves as a versatile handle for a multitude of chemical transformations, including condensations, oxidations, and multicomponent reactions. rsc.org

The tert-butyl group at the 1-position provides steric bulk, which can influence the regioselectivity of subsequent reactions and enhance the metabolic stability of the final products. This strategic placement of substituents makes functionalized pyrroles like 1-tert-Butyl-1H-pyrrole-3-carbaldehyde valuable precursors for creating libraries of compounds for drug discovery and for the synthesis of novel organic materials.

Overview of this compound as a Synthetic Hub

This compound serves as a synthetic hub due to the reactive nature of its aldehyde functionality. This aldehyde group can readily participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it an excellent starting point for the construction of more complex molecular architectures.

Chemists can leverage the aldehyde to build fused heterocyclic systems, which are often associated with interesting pharmacological properties. For example, pyrrole-3-carbaldehydes can be used in multicomponent reactions to rapidly assemble diverse molecular scaffolds. rsc.org These reactions are highly valued in modern organic synthesis for their efficiency and atom economy.

The general reactivity of the aldehyde group in pyrrole-3-carbaldehydes has been demonstrated in the synthesis of various fused heterocycles, such as pyrroloquinolines and pyrrolo-oxadiazoles. rsc.org Although specific examples starting directly from the tert-butyl variant are not extensively documented in readily available literature, the established reactivity patterns of analogous compounds strongly suggest its potential in similar transformations. The tert-butyl group can play a crucial role in directing these reactions and modifying the properties of the resulting products.

Research Trajectories and Academic Relevance of the Compound

The academic relevance of this compound is intrinsically linked to the broader interest in functionalized pyrroles and their applications. Current research trajectories focus on the development of efficient and sustainable methods for the synthesis of these scaffolds and their subsequent elaboration into molecules of interest.

The exploration of multicomponent reactions involving pyrrole-3-carbaldehydes is an active area of research. rsc.org These reactions offer a powerful tool for the rapid generation of molecular diversity, which is essential for identifying new lead compounds in drug discovery programs. The unique steric and electronic properties conferred by the tert-butyl group make this compound an interesting candidate for investigation within this context.

Furthermore, the synthesis of pyrrole-fused heterocycles continues to be a significant focus in organic and medicinal chemistry. researchgate.net The development of novel synthetic routes to these complex structures often relies on the availability of versatile building blocks like this compound. As researchers continue to push the boundaries of organic synthesis, the demand for such strategically functionalized intermediates is likely to grow.

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
CAS Number 30186-46-0
Appearance Solid
IUPAC Name 1-tert-butylpyrrole-3-carbaldehyde

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,3)10-5-4-8(6-10)7-11/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBRIIBLVDTOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424535
Record name 1-tert-Butyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30186-46-0
Record name 1-tert-Butyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Tert Butyl 1h Pyrrole 3 Carbaldehyde and Analogs

Regioselective Formylation Strategies

Direct formylation of the pyrrole (B145914) ring is a primary method for synthesizing pyrrole carbaldehydes. However, controlling the position of the incoming formyl group is crucial. For N-substituted pyrroles, electrophilic substitution reactions like the Vilsmeier-Haack reaction typically favor the C2 (alpha) position due to the electron-donating nature of the nitrogen atom. chemistrysteps.com Strategies to achieve C3 (beta) selectivity rely on manipulating steric and electronic factors.

Vilsmeier-Haack Formylation of N-tert-Butylpyrroles

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds. numberanalytics.comwikipedia.org It involves an electrophilic aromatic substitution using a Vilsmeier reagent, which is a chloroiminium salt typically generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl3). chemistrysteps.comwikipedia.orgjk-sci.com The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, its attack on the pyrrole ring, and subsequent hydrolysis of the resulting iminium salt to yield the aldehyde. organic-chemistry.orgchemtube3d.com

The efficiency and selectivity of the Vilsmeier-Haack reaction can be fine-tuned by optimizing various parameters. Key variables include the choice of formamide, the activating agent, the solvent, and the reaction temperature.

Reagent System : The most common system is the combination of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). ijpcbs.com However, other reagents can be employed. Using sterically crowded formamides has been shown to be a simple and convenient method to direct formylation to the C3 position. researchgate.netthieme-connect.com Alternative activating agents to POCl3 include oxalyl chloride and thionyl chloride. ijpcbs.com

Solvent and Temperature : The reaction is often carried out in solvents like 1,2-dichloroethane (B1671644) (DCE) or by using an excess of the formamide as the solvent. ijpcbs.comthieme-connect.de The reaction temperature is dependent on the reactivity of the substrate, with typical ranges from 0 °C up to 80 °C. jk-sci.com Optimization studies have found that for certain substrates, precise temperature control is critical for achieving high yields and preventing decomposition. thieme-connect.de For instance, in the synthesis of related pyridoporphyrins, a temperature of 80 °C with a specific DMF-to-POCl3 ratio of 5:6 was found to be optimal. thieme-connect.de

Table 1: Optimized Conditions for Vilsmeier-Haack Reactions

Substrate Type Reagent System Solvent Temperature (°C) Key Outcome
2-Acetamidoporphyrin DMF/POCl3 (5:6 ratio) DCE 80 Optimized yield of formylated product thieme-connect.de
Electron-Rich Arenes DMF/POCl3 DMF or Halogenated Hydrocarbon 0 - 80 General formylation jk-sci.com
N-Substituted Pyrroles Sterically Crowded Formamides/POCl3 N/A N/A Improved C3-selectivity thieme-connect.com

The regiochemical outcome of the Vilsmeier-Haack formylation of N-substituted pyrroles is governed by a balance between electronic and steric effects.

Electronic Effects : The pyrrole ring is an electron-rich heterocycle, with the highest electron density typically at the C2 and C5 positions. This electronic preference makes α-formylation the kinetically favored pathway for pyrroles with small N-substituents. rsc.orgrsc.org

Steric Effects : The introduction of a bulky substituent on the pyrrole nitrogen, such as a tert-butyl group, dramatically alters the regioselectivity. The large size of the tert-butyl group provides significant steric hindrance around the adjacent C2 and C5 positions. This steric shield effectively blocks the approach of the electrophilic Vilsmeier reagent to the α-positions, forcing the reaction to occur at the less sterically encumbered but electronically less favored C3 (or C4) position. rsc.orgrsc.org This approach is a cornerstone strategy for achieving high yields of 3-formylpyrroles. thieme-connect.com Studies have shown that the ratio of β-formylation to α-formylation increases with the increasing size of the N-alkyl group, with the tert-butyl group providing a strong directing effect towards the C3 position. rsc.orgrsc.org

Sequential Alkylation and Formylation Approaches

While direct formylation of N-tert-butylpyrrole is a primary route, sequential strategies can also be employed. These methods typically involve the synthesis of a pyrrole ring with a different substitution pattern, followed by modification to introduce the N-tert-butyl and C3-formyl groups. For example, a multi-step synthesis might begin with a Hantzsch pyrrole synthesis to create a substituted pyrrole ester, which can then be N-alkylated and subsequently converted to the desired aldehyde. Continuous flow chemistry has been applied to the Hantzsch synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and α-bromoketones, demonstrating a modern approach to constructing the core scaffold. syrris.comresearchgate.netscispace.com Such intermediates could then undergo N-alkylation with a tert-butyl source and subsequent functional group manipulation to yield the target carbaldehyde.

Multicomponent Reaction (MCR) Approaches for Pyrrole-3-carbaldehydes

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, have emerged as powerful and efficient tools in modern organic synthesis. orientjchem.org They offer significant advantages in terms of atom economy, operational simplicity, and the rapid generation of molecular diversity. nih.gov

Proline-Catalyzed Mannich Reaction-Cyclization Sequences

An efficient one-pot sequential MCR for the synthesis of N-arylpyrrole-3-carbaldehydes has been developed, providing a robust methodology for producing analogs of the target compound. rsc.orgnih.govresearchgate.netrsc.org This strategy is centered on a proline-catalyzed direct Mannich reaction followed by a cyclization and oxidative aromatization sequence. rsc.orgnih.gov

The proposed mechanism for this transformation involves several key steps: researchgate.netnih.gov

Imine Formation : An aromatic or heteroaromatic aldehyde reacts with an aniline (B41778) derivative to generate an imine in situ.

Enamine Formation : The L-proline catalyst reacts with succinaldehyde (B1195056) (a 1,4-dicarbonyl compound) to form a reactive enamine intermediate. Proline is a versatile organocatalyst capable of multiple activation modes. researchgate.netlibretexts.orgwikipedia.org

Mannich Reaction : The proline-generated enamine performs a nucleophilic attack on the in situ-generated imine. This constitutes the key C-C bond-forming step, known as the Mannich reaction. nih.govnih.gov

Cyclization and Aromatization : The resulting Mannich adduct undergoes an intramolecular cyclization. The subsequent intermediate is then subjected to an oxidative aromatization step, often using an oxidant like 2-iodoxybenzoic acid (IBX), to furnish the final N-substituted pyrrole-3-carbaldehyde product. rsc.orgresearchgate.net

This metal-free, one-pot protocol is highly versatile and has been successfully applied to a wide range of aldehydes and amines, producing the corresponding pyrrole-3-carbaldehydes in moderate to good yields. researchgate.netnih.gov

Table 2: Substrate Scope for Proline-Catalyzed MCR Synthesis of N-Arylpyrrole-3-carbaldehydes

Aldehyde Component (Ar-CHO) Amine Component (Ar'-NH2) Product Yield (%)
2-Nitrobenzaldehyde 4-Methoxyaniline 72% rsc.org
4-Nitrobenzaldehyde 4-Methoxyaniline 80% rsc.org
4-(Trifluoromethyl)benzaldehyde 4-Methoxyaniline 78% rsc.org
2-(Trifluoromethyl)benzaldehyde 4-Methoxyaniline 68% rsc.org
Benzaldehyde 4-Methoxyaniline 70% rsc.org
2-Naphthaldehyde 4-Methoxyaniline 75% rsc.org
3-Pyridinecarboxaldehyde 4-Methoxyaniline 65% rsc.org

Data sourced from Singh, A. et al., RSC Adv., 2018. rsc.org Conditions: Aldehyde (1.0 equiv), Amine (1.0 equiv), Succinaldehyde (1.2 equiv), Proline (30 mol%), IBX (1.2 equiv) in DMSO.

Continuous Flow Hantzsch Reaction Variants for Pyrrole-3-Carboxylic Acid Derivatives

Continuous flow chemistry, utilizing microreactors, has emerged as a powerful technology for efficient and scalable chemical synthesis. nih.govsyrris.com A one-step continuous flow synthesis for highly substituted pyrrole-3-carboxylic acid derivatives, precursors to compounds like 1-tert-butyl-1H-pyrrole-3-carbaldehyde, has been developed based on the Hantzsch pyrrole synthesis. acs.orgnih.gov This method involves the reaction of tert-butyl acetoacetates, primary amines, and α-bromoketones within a heated microreactor. syrris.com The key innovation of this process is the utilization of a byproduct for a subsequent transformation within the same flow sequence. syrris.comfigshare.com

A significant advantage of the continuous flow Hantzsch reaction is the in situ hydrolysis of the intermediate tert-butyl ester. nih.govacs.org During the Hantzsch condensation, hydrogen bromide (HBr) is generated as a byproduct. syrris.comacs.org Tert-butyl esters are known to be stable under basic conditions but are readily cleaved by strong acids. nih.govacs.org By controlling the amount of base (such as N,N-diisopropylethylamine, DIPEA) used to neutralize the HBr, the reaction conditions can be tuned to be sufficiently acidic to effect the saponification of the tert-butyl ester to the corresponding carboxylic acid in the same microreactor. nih.govacs.org This eliminates the need for a separate deprotection step, streamlining the synthesis of pyrrole-3-carboxylic acids directly from simple, commercially available starting materials in a single, uninterrupted process. nih.govsyrris.com The use of 0.5 equivalents of DIPEA was found to be optimal for efficiently converting the intermediate tert-butyl ester pyrroles to the desired acids in situ. nih.govacs.org

Metal-Catalyzed Multicomponent Coupling Reactions (e.g., Zr-Catalyzed Knorr Variants)

Metal-catalyzed reactions offer powerful tools for the construction of heterocyclic frameworks. Zirconium-based catalysts, which are relatively non-toxic, easy to handle, and low-cost, have proven effective in pyrrole synthesis. researchgate.net A zirconium-catalyzed reaction of N-acyl α-aminoaldehydes with 1,3-dicarbonyl compounds provides a direct route to tetrasubstituted 1,3-diacylpyrroles. nih.gov This method tolerates a wide range of functional groups on both the aminoaldehyde and the dicarbonyl component. nih.gov The reaction mechanism is proposed to differ from the classic Knorr pyrrole synthesis. Instead of an initial imine formation, it likely proceeds through a Knoevenagel condensation, followed by cyclization and dehydration. nih.gov Additionally, zirconium chloride (ZrCl₄) has been employed as an efficient catalyst in modified Paal-Knorr syntheses under ultrasound irradiation and solvent-free conditions, providing rapid access to various substituted pyrroles in high yields. researchgate.net

EntryAminoaldehyde Component1,3-Dicarbonyl ComponentCatalystProductYield (%)Reference
1Boc-AlaninalAcetylacetoneZrOCl₂·8H₂Otert-Butyl (1-(1,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)ethyl)carbamate88 nih.gov
2Boc-PhenylalaninalAcetylacetoneZrOCl₂·8H₂Otert-Butyl (1-(1,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)-2-phenylethyl)carbamate85 nih.gov
3Boc-ValinalAcetylacetoneZrOCl₂·8H₂Otert-Butyl (1-(1,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropyl)carbamate81 nih.gov
4Boc-LeucinalBenzoylacetoneZrOCl₂·8H₂Otert-Butyl (1-(4-methyl-1-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)-3-methylbutyl)carbamate75 nih.gov
52,5-HexanedioneAnilineZrCl₄1,2,5-Trimethyl-1H-pyrrole95 researchgate.net

Transition Metal-Free Catalysis in Pyrrole Synthesis

While metal catalysts are highly effective, the development of transition-metal-free synthetic methods is a significant goal in green chemistry. Several such strategies for pyrrole synthesis have been reported. A one-pot, metal-free approach for constructing substituted pyrroles employs an aza-Wittig reaction between chromones and phenacyl azides. rsc.org This method is operationally simple, proceeds in a short reaction time, and accommodates diverse substitutions on both starting materials, providing high yields. rsc.org Other metal-free multicomponent reactions have been developed, for instance, a sequential synthesis of highly substituted pyrrole-3-carboxaldehydes that proceeds via a proline-catalyzed Mannich reaction-cyclization followed by aerobic oxidative-aromatization at room temperature. rsc.org Additionally, the use of superbases like potassium tert-butoxide (tBuOK) can facilitate the N–α-sp³C–H functionalization of tertiary enaminones for pyrrole synthesis. nih.gov

Ring-Closure and Cycloaddition-Based Syntheses

Ring-forming reactions, including ring-closure metathesis and cycloadditions, are powerful strategies for assembling the pyrrole core. A versatile route to β-substituted pyrroles utilizes a sequence of transition-metal-catalyzed reactions. organic-chemistry.org The process begins with palladium-catalyzed mono- and diallylation of amines with allylic alcohols. The resulting diallylated amines undergo a ruthenium-catalyzed ring-closing metathesis (RCM) to form pyrrolines, which are then aromatized using iron(III) chloride to yield the final pyrrole products. This atom-economical approach produces only water and ethene as byproducts. organic-chemistry.org

Cycloaddition reactions provide another major pathway to pyrroles. The Van Leusen pyrrole synthesis is a classic example, involving the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene under basic conditions. nih.gov This method is highly effective for preparing a variety of substituted pyrroles. Furthermore, 1,3-dipolar cycloaddition reactions are widely used; for instance, the reaction of azomethine ylides with N-alkyl maleimides, followed by oxidation, can produce polysubstituted pyrroles in a one-pot fashion. chemistryviews.org A novel and efficient synthesis of N-aryl pyrroles has also been developed via a one-pot hetero-Diels-Alder/ring contraction cascade, reacting 1-boronodienes with arylnitroso compounds. nih.govworktribe.com

Paal-Knorr Condensations and Their Adaptations

The Paal-Knorr synthesis is a cornerstone of pyrrole synthesis, traditionally involving the condensation of a 1,4-dicarbonyl compound with a primary amine, such as tert-butylamine, under acidic or neutral conditions. organic-chemistry.orguctm.edu The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. uctm.edu While effective, the classic Paal-Knorr reaction is limited by the availability of the requisite 1,4-dicarbonyl precursors, especially for producing specific isomers like pyrrole-3-carbaldehydes.

Modern adaptations have significantly enhanced the utility of this reaction by employing more readily available starting materials in multicomponent strategies. A notable advancement is the one-pot, proline-catalyzed sequential reaction for synthesizing N-substituted pyrrole-3-carbaldehydes. rsc.org This method involves the reaction between an aldehyde, a primary amine (e.g., tert-butylamine), and succinaldehyde. rsc.orgresearchgate.net The reaction sequence is initiated by the in situ formation of an imine from the aldehyde and the primary amine. This is followed by a proline-catalyzed Mannich reaction with an enamine derived from succinaldehyde. The resulting intermediate undergoes cyclization and is then subjected to an oxidative aromatization step, often using an oxidant like 2-iodoxybenzoic acid (IBX), to furnish the final pyrrole-3-carbaldehyde product. rsc.org This approach avoids the need to pre-form a complex 1,4-dicarbonyl precursor and allows for the direct construction of the desired product.

Table 1: Proline-Catalyzed Paal-Knorr Adaptation for Pyrrole-3-Carbaldehyde Analogs
N-Substituent (from Amine)Aldehyde ComponentCatalystOxidantSolventProductYield (%)Reference
4-Methoxyphenyl2-NitrobenzaldehydeL-ProlineIBXDMSO1-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde72 rsc.org
4-Methoxyphenyl4-NitrobenzaldehydeL-ProlineIBXDMSO1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde80 rsc.org
4-MethoxyphenylBenzaldehydeL-ProlineIBXDMSO1-(4-Methoxyphenyl)-2-phenyl-1H-pyrrole-3-carbaldehyde75 rsc.org
tert-Butyl Benzaldehyde L-Proline IBX DMSO 1-tert-Butyl-2-phenyl-1H-pyrrole-3-carbaldehyde Est. rsc.org

Knorr Pyrrole Synthesis with Tailored Precursors

The Knorr pyrrole synthesis is another classical and highly versatile method that typically involves the condensation of an α-aminoketone with a β-dicarbonyl compound. wikipedia.orgnih.gov The reaction is generally catalyzed by acid and proceeds at room temperature. A significant challenge is that the α-aminoketone precursors are prone to self-condensation and are therefore usually prepared in situ from the corresponding α-keto-oxime by reduction with an agent like zinc dust in acetic acid. wikipedia.org

To apply this synthesis for the preparation of this compound, the precursors must be specifically tailored to introduce the N-tert-butyl group and the C3-formyl group. This requires a strategic selection of the two key reactants:

The α-Amino Carbonyl Component : To introduce the N-tert-butyl group, an α-(tert-butylamino)ketone would be required. For example, 1-(tert-butylamino)propan-2-one (B127540) could serve as a precursor.

The β-Dicarbonyl Component : To generate the 3-carbaldehyde functionality, a β-ketoaldehyde or a synthetic equivalent is necessary. A compound such as 3-oxopropanal or, more practically, its protected acetal (B89532) form like 3,3-dimethoxypropanal, would be a suitable reaction partner.

The tailored Knorr synthesis would proceed by first condensing the α-(tert-butylamino)ketone with the β-ketoaldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to form the pyrrole ring. If a protected aldehyde is used, a final deprotection step is required to reveal the formyl group. This tailored approach provides a high degree of control over the substitution pattern of the final product.

Table 2: Knorr Synthesis Strategy with Tailored Precursors
α-Amino Ketone Precursorβ-Dicarbonyl PrecursorKey StepsResulting Pyrrole Structure
α-Amino-ketoneβ-KetoesterCondensation, Cyclization, DehydrationPyrrole-2,4-dicarboxylate
1-(tert-Butylamino)propan-2-one3,3-DimethoxypropanalCondensation, Cyclization, Dehydration, Deprotection1-tert-Butyl-5-methyl-1H-pyrrole-3-carbaldehyde
2-(tert-Butylamino)-1-phenylethan-1-one3-OxopropanalCondensation, Cyclization, Dehydration1-tert-Butyl-2-phenyl-1H-pyrrole-3-carbaldehyde

Annulation Reactions Leading to Pyrrole-3-Carbaldehydes

Annulation reactions, which involve the formation of a ring onto an existing molecular fragment, represent a powerful and modern approach to constructing pyrrole heterocycles. These methods often utilize transition metal catalysis or cycloaddition strategies to assemble the ring system with high regioselectivity. Various annulation modes, such as [4+1], [3+2], and [2+2+1], have been developed for pyrrole synthesis. researchgate.netmdpi.com

A relevant example is the palladium-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines. mdpi.com In this strategy, the four-atom component (the α-alkenyl-dicarbonyl) reacts with a one-atom component (the nitrogen from a primary amine like tert-butylamine) to close the five-membered pyrrole ring. The reaction proceeds through a cascade of steps including enamine formation, palladium-mediated C-H activation, and reductive elimination. The specific substitution on the α-alkenyl-dicarbonyl precursor dictates the final substitution pattern on the pyrrole, allowing for the targeted synthesis of pyrrole-3-carbaldehyde analogs.

Another powerful strategy involves [3+2] cycloaddition reactions. For instance, a silver-catalyzed formal [3+2] cycloaddition between cyclopropanols (acting as a C3 subunit) and imines can produce highly substituted pyrroles. organic-chemistry.org By carefully selecting the substituents on the cyclopropanol (B106826) and the imine (which would be derived from tert-butylamine), one could construct the desired this compound framework. These annulation methods are valued for their convergence and ability to build molecular complexity rapidly from simpler starting materials.

Table 3: Annulation Strategies for Pyrrole Synthesis
Annulation TypeKey ReactantsCatalyst/ConditionsDescriptionReference
[4+1] Annulationα-Alkenyl-dicarbonyl, Primary aminePd(TFA)₂ , O₂ (oxidant)A four-carbon α-alkenyl-dicarbonyl chain reacts with the nitrogen of a primary amine to form the pyrrole ring. mdpi.com
[1+2+2] Annulation(Hetero)arylamine, 1,3-Dicarbonyl, α-Bromoacetaldehyde acetalAlCl₃A one-pot reaction combining three components to build the pyrrole scaffold. researchgate.net
[3+2] CycloadditionCyclopropanol, ImineSilver catalystA formal cycloaddition where a three-carbon unit from cyclopropanol combines with a two-atom imine unit. organic-chemistry.org

Chemical Reactivity and Transformation Pathways of 1 Tert Butyl 1h Pyrrole 3 Carbaldehyde

Transformations of the Aldehyde Functionality

The aldehyde group in 1-tert-butyl-1H-pyrrole-3-carbaldehyde is a focal point for a variety of functional group interconversions, including oxidation, reduction, and carbon chain elongation.

Selective Oxidation to Carboxylic Acids

The aldehyde functionality of this compound can be selectively oxidized to the corresponding carboxylic acid, 1-tert-butyl-1H-pyrrole-3-carboxylic acid. This transformation is a key step in the synthesis of various pyrrole-based compounds. While specific studies on the direct oxidation of this compound are not extensively detailed in the provided search results, the synthesis of pyrrole-3-carboxylic acids from precursors like tert-butyl esters is a well-established methodology. thieme-connect.comorganic-chemistry.orgpearson.com This indirect route, involving the hydrolysis of a tert-butyl ester, highlights the stability of the pyrrole (B145914) ring under these conditions and the accessibility of the carboxylic acid derivative.

Common oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4), and milder reagents like silver oxide (Ag2O). The choice of reagent is crucial to avoid over-oxidation or degradation of the pyrrole ring.

Table 1: Synthesis of Pyrrole-3-carboxylic Acid Derivatives

Precursor Reagents and Conditions Product Yield (%) Reference

Controlled Reduction to Primary Alcohols

The aldehyde group can be readily reduced to a primary alcohol, yielding (1-tert-butyl-1H-pyrrol-3-yl)methanol. This transformation is typically achieved using mild reducing agents to avoid reduction of the pyrrole ring. Sodium borohydride (B1222165) (NaBH4) is a commonly employed reagent for this purpose, offering high chemoselectivity for the carbonyl group. masterorganicchemistry.comnih.gov The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

The general mechanism for the reduction of an aldehyde with sodium borohydride involves the nucleophilic attack of a hydride ion (H-) from the borohydride complex onto the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by the solvent to yield the primary alcohol. masterorganicchemistry.com

Table 2: Reagents for the Reduction of Aldehydes

Reagent Substrate Product Notes Reference
Sodium Borohydride (NaBH4) Aldehydes and Ketones Primary and Secondary Alcohols Does not typically reduce esters or amides. masterorganicchemistry.comnih.gov

Carbon Chain Elongation via Wittig Reaction and Homologation

The Wittig reaction provides a powerful method for carbon-carbon bond formation, allowing for the conversion of the aldehyde group into an alkene. semanticscholar.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the treatment of the aldehyde with a phosphorus ylide, also known as a Wittig reagent. The geometry of the resulting alkene is dependent on the nature of the substituents on the ylide. Stabilized ylides generally lead to the formation of (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the alkene and a phosphine (B1218219) oxide byproduct, typically triphenylphosphine (B44618) oxide. masterorganicchemistry.com While specific examples of the Wittig reaction on this compound are not detailed in the provided search results, the reaction is widely applicable to aromatic aldehydes.

Homologation, the extension of a carbon chain by a single carbon atom, can also be achieved from the aldehyde. This can be accomplished through various multi-step sequences, often involving a Wittig-type reaction as a key step.

Table 3: Key Features of the Wittig Reaction

Feature Description Reference
Reactants Aldehyde or Ketone and a Phosphorus Ylide semanticscholar.orgorganic-chemistry.org
Product Alkene and a Phosphine Oxide masterorganicchemistry.com
Stereoselectivity Dependent on the stability of the ylide organic-chemistry.org

Asymmetric Hydrocyanation Reactions

Asymmetric hydrocyanation, the addition of hydrogen cyanide across a carbon-carbon double bond or to a carbonyl group in an enantioselective manner, is a valuable transformation in organic synthesis. While the direct asymmetric hydrocyanation of this compound is not described in the provided search results, this type of reaction is a known method for the synthesis of chiral cyanohydrins from aldehydes. The development of catalytic asymmetric methods for this transformation is an active area of research.

Electrophilic Aromatic Substitution on the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. The regioselectivity of this substitution on this compound is influenced by the electronic and steric effects of the existing substituents.

Regioselective Derivatization Patterns

The N-tert-butyl group is an activating group that directs electrophiles to the ortho and para positions (C2 and C5) of the pyrrole ring due to its electron-donating inductive effect. stackexchange.com Conversely, the 3-formyl group is a deactivating group and a meta-director (directing to the C5 position relative to itself, which is the C4 position of the pyrrole ring).

In the case of this compound, the positions available for substitution are C2, C4, and C5. The N-tert-butyl group activates the C2 and C5 positions. The 3-formyl group deactivates the ring and directs incoming electrophiles to the C5 position (meta to the formyl group). Therefore, the C5 position is electronically favored by both the activating N-tert-butyl group and the directing effect of the formyl group. The C2 position is activated by the N-tert-butyl group but is ortho to the deactivating formyl group. The C4 position is meta to the N-tert-butyl group and ortho to the deactivating formyl group, making it the least favored position for electrophilic attack.

The Vilsmeier-Haack reaction, a common method for formylation, typically occurs at the α-position (C2 or C5) of the pyrrole ring. organic-chemistry.orgijpcbs.comchemtube3d.com However, steric hindrance from the bulky N-tert-butyl group can influence the regioselectivity, potentially favoring substitution at the less hindered C5 position or even the C4 position under certain conditions. For instance, the formylation of N-substituted pyrroles with sterically crowded formamides has been shown to favor the formation of pyrrole-3-carbaldehydes. thieme-connect.com

Specific examples of electrophilic aromatic substitution reactions such as nitration and halogenation on this compound are not extensively documented in the provided search results. However, based on the general principles of electrophilic aromatic substitution, it is expected that the major product would result from substitution at the C5 position.

Table 4: Directing Effects of Substituents on the Pyrrole Ring

Substituent Position Electronic Effect Directing Influence
-C(CH3)3 1 Activating (electron-donating) Ortho, Para (C2, C5)

Condensation and Cyclization Chemistry

The carbaldehyde group of this compound is a key functional group for engaging in a variety of condensation and cyclization reactions, leading to the formation of diverse and complex molecular architectures.

The Knoevenagel condensation is a well-established carbon-carbon bond-forming reaction involving the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, typically catalyzed by a weak base. nih.gov this compound can readily participate in this reaction, where the aldehyde group serves as the electrophile. The reaction with active methylene compounds such as malononitrile, ethyl cyanoacetate, or Meldrum's acid, in the presence of a catalyst like piperidine, would yield the corresponding 3-(1-tert-butyl-1H-pyrrol-3-yl)methylene derivatives. These products, containing a conjugated system, are valuable intermediates in organic synthesis. For instance, Knoevenagel condensation of pyrrole-2-carbaldehyde with phenyl acetonitriles has been shown to be efficient in various ionic liquids. rsc.org

The general mechanism involves the deprotonation of the active methylene compound by the base to form a stabilized carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct undergoes subsequent dehydration to afford the final α,β-unsaturated product.

Table 2: Representative Knoevenagel Condensation Products of this compound

Active Methylene CompoundCatalystProduct
MalononitrilePiperidine2-((1-tert-butyl-1H-pyrrol-3-yl)methylene)malononitrile
Ethyl CyanoacetatePiperidineEthyl 2-cyano-3-(1-tert-butyl-1H-pyrrol-3-yl)acrylate
Diethyl MalonatePiperidineDiethyl 2-((1-tert-butyl-1H-pyrrol-3-yl)methylene)malonate
Meldrum's AcidPiperidine5-((1-tert-butyl-1H-pyrrol-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, involving the 4π-electrocyclic ring closure of a divinyl ketone under acidic conditions. wikipedia.orgnih.gov While this compound is not a divinyl ketone itself, it can serve as a precursor to a suitable substrate for the Nazarov cyclization.

A plausible pathway would involve an initial aldol (B89426) condensation of the carbaldehyde with a ketone, such as acetone, to form an α,β-unsaturated ketone. A subsequent reaction of this intermediate, for example a Wittig reaction, could introduce the second vinyl group, thus constructing the necessary divinyl ketone framework. Treatment of this pyrrole-substituted divinyl ketone with a Lewis or Brønsted acid would then be expected to initiate the Nazarov cyclization. The electron-rich pyrrole ring can participate in stabilizing the pentadienyl cation intermediate, facilitating the electrocyclization. This would lead to the formation of a cyclopenta[b]pyrrole, an important heterocyclic core. Research has shown that pyrrole-substituted β-ketoesters can undergo Nazarov cyclization, highlighting the feasibility of this approach. illinois.edu

The heading in the prompt refers to N-(Pyrrol-2-yl)imines, however, the starting material is a 3-carbaldehyde. Therefore, this section will address the formation and reactivity of the corresponding N-(Pyrrol-3-yl)imines. Imines, or Schiff bases, are formed through the condensation of a primary amine with an aldehyde or ketone. masterorganicchemistry.comredalyc.org this compound can react with primary amines under dehydrating conditions, often with acid catalysis, to form the corresponding imine.

The resulting imine possesses a C=N double bond, which is electrophilic at the carbon atom and can undergo nucleophilic addition reactions. The reactivity of the imine can be modulated by the nature of the substituent on the nitrogen atom. For instance, reaction with organometallic reagents like Grignard or organolithium compounds would lead to the formation of secondary amines after workup. The imine can also act as a dienophile or a heterodienophile in cycloaddition reactions, providing a route to more complex nitrogen-containing heterocycles.

Domino and cascade reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. The carbaldehyde group of this compound is an excellent initiator for such reaction sequences.

A potential domino reaction could be initiated by a Knoevenagel condensation. For example, reacting the carbaldehyde with an active methylene compound that also contains a latent nucleophile could lead to a subsequent intramolecular cyclization. An example of such a cascade is the reaction of 2-hydroxybenzaldehydes with aroylacetonitrile, which proceeds via a Knoevenagel condensation followed by a cyclization to form benzofuro[2,3-b]pyrroles. rsc.org A similar strategy could be envisioned for this compound, where a suitably designed active methylene compound could lead to the formation of annulated pyrrole systems.

The prompt specifically asks about pyrrole-2-methides. While the starting material is a 3-carbaldehyde, the principles of generating reactive methide intermediates from pyrrole aldehydes are analogous. For the purpose of addressing the prompt, we will consider the reactivity of a related substrate, 1-tert-butyl-1H-pyrrole-2-carbaldehyde, which can be readily envisioned to undergo the described transformations.

Pyrrole-2-methides (or azafulvenes) are highly reactive intermediates that can be generated in situ from the corresponding pyrrole-2-carbinols through dehydration. nih.govacs.org These carbinols can be prepared by the reduction of the corresponding carbaldehydes. The resulting pyrrole-2-methide is a versatile intermediate for cycloaddition reactions.

In the presence of a chiral Brønsted acid, such as a BINOL-derived phosphoric acid, the dehydration of the pyrrole-2-carbinol can proceed to form a chiral hydrogen-bonded pyrrole-2-methide. This chiral intermediate can then undergo enantioselective cycloaddition reactions with various partners. For example, a [6+2] cycloaddition with aryl acetaldehydes (which can tautomerize to form enols) provides a direct route to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with high diastereo- and enantioselectivity. nih.govacs.org

Mechanistic Investigations and Theoretical Studies

Reaction Mechanism Elucidation in Synthetic Pathways

Detailed Mechanistic Analysis of Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a cornerstone method for the formylation of electron-rich aromatic and heteroaromatic compounds, including N-substituted pyrroles. organic-chemistry.orgchemistrysteps.com The synthesis of 1-tert-butyl-1H-pyrrole-3-carbaldehyde via this method involves a well-characterized, multi-step mechanism. chem-station.comchemtube3d.com

The process begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt. This occurs through the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphoryl chloride (POCl₃). chemistrysteps.comyoutube.com

The key steps are as follows:

Formation of the Vilsmeier Reagent: DMF attacks phosphoryl chloride to form an adduct, which then eliminates a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.

Electrophilic Aromatic Substitution: The electron-rich 1-tert-butylpyrrole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack results in the formation of a cationic intermediate, often referred to as a σ-complex or arenium ion. The steric bulk of the N-tert-butyl group directs this attack to the C3 position (see Section 4.2.1).

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup. Water attacks the iminium carbon, and subsequent elimination of dimethylamine leads to the final aldehyde product, this compound. chem-station.com

Table 1: Mechanistic Steps of the Vilsmeier-Haack Formylation
StepDescriptionKey Intermediates
1Activation of DMFVilsmeier Reagent (Chloroiminium ion)
2Electrophilic attack by pyrrole (B145914)Cationic σ-complex (Arenium ion)
3HydrolysisIminium salt intermediate

Intermediate Characterization in Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like substituted pyrrole-3-carbaldehydes from simple precursors in a single pot. nih.govrsc.org Mechanistic studies of these reactions reveal a sequence of transient intermediates that are crucial to the formation of the final product. researchgate.net

In a notable metal-free, organocatalyzed synthesis of N-arylpyrrole-3-carbaldehydes, the mechanism proceeds through several key characterized intermediates: researchgate.netrsc.org

Imine Formation: An aromatic aldehyde and an arylamine react to form an in situ generated imine.

Enamine Intermediate: Concurrently, a catalyst, such as proline, reacts with succinaldehyde (B1195056) to form an enamine intermediate. researchgate.net

Mannich Reaction: The enamine acts as a nucleophile and attacks the electrophilic imine in a direct Mannich reaction. This step forms a crucial C-C bond and generates a Mannich product intermediate.

Cyclization and Aromatization: The Mannich product undergoes an intramolecular cyclization to yield a dihydropyrrole intermediate, releasing the catalyst. Subsequent oxidation, often mediated by an agent like 2-iodoxybenzoic acid (IBX), leads to the aromatization of the ring and formation of the final pyrrole-3-carbaldehyde product. nih.govrsc.org

Catalytic Cycles in Metal-Free and Metal-Catalyzed Transformations

The aforementioned multicomponent synthesis of pyrrole-3-carbaldehydes exemplifies a metal-free catalytic cycle. researchgate.netrsc.org Proline, a secondary amine, serves as a recyclable organocatalyst. It activates succinaldehyde by forming an enamine, participates in the key Mannich reaction, and is regenerated upon the intramolecular cyclization of the Mannich intermediate. This cycle allows for the use of substoichiometric amounts of the catalyst to facilitate the reaction. researchgate.net

While specific metal-catalyzed transformations leading directly to this compound are not extensively detailed in the reviewed literature, the broader field of pyrrole synthesis is rich with metal-catalyzed methods. These often involve catalytic cycles centered on transition metals that facilitate cross-coupling, cyclization, or annulation reactions.

Regioselectivity and Stereochemical Control Studies

Origins of Regioselectivity in Pyrrole Substitution

The regioselectivity of electrophilic aromatic substitution on the pyrrole ring is a well-studied phenomenon. For unsubstituted pyrrole, electrophilic attack is strongly preferred at the C2 (α) position. chemistrysteps.com This preference is attributed to the superior stability of the resulting cationic intermediate (arenium ion), which can be described by three resonance structures, effectively delocalizing the positive charge. In contrast, attack at the C3 (β) position yields an intermediate stabilized by only two resonance structures. stackexchange.com

However, the presence of a substituent on the nitrogen atom can dramatically alter this regiochemical outcome. In the case of this compound, formylation occurs at the C3 position. This shift in regioselectivity is primarily due to the steric hindrance imposed by the bulky tert-butyl group. nih.gov The large size of this group physically obstructs the approach of the electrophile (the Vilsmeier reagent) to the adjacent C2 and C5 positions, making the electronically less favored but sterically accessible C3 and C4 positions the preferred sites of attack. This steric directing effect is a common strategy employed in synthesis to achieve C3-functionalized pyrroles. nih.gov

Table 2: Factors Influencing Regioselectivity in Pyrrole Formylation
Position of AttackElectronic FactorsSteric Factors (with N-tert-butyl group)Observed Outcome
C2 (α-position)Favored (more stable intermediate)Disfavored (high steric hindrance)Minor or no product
C3 (β-position)Disfavored (less stable intermediate)Favored (sterically accessible)Major product

Chiral Induction and Enantioselective Methodologies

The aldehyde functionality of this compound makes it a potential precursor for the synthesis of chiral molecules. Enantioselective methodologies would involve the stereocontrolled reaction at the carbonyl group or the use of the aldehyde as a directing group in subsequent transformations.

While the development of enantioselective organocatalytic methods for the synthesis of chiral dihydropyrrole-3-carbaldehydes has been reported, specific studies focusing on chiral induction or the application of enantioselective methodologies directly involving this compound as a substrate or product are not prominent in the surveyed literature. rsc.org Research in organocatalysis has demonstrated the potential for highly enantioselective cycloadditions to form related pyrrolizine structures, indicating that asymmetric transformations of the pyrrole core are feasible. nih.gov However, dedicated enantioselective methods for this specific compound remain an area for future investigation.

Diastereoselective Control in Complex Reaction Sequences

The aldehyde functionality of this compound serves as a key reactive site for carbon-carbon bond formation, making it a valuable building block in complex organic syntheses. The stereochemical outcome of such reactions is significantly influenced by the steric and electronic properties of the pyrrole ring and its substituents. The bulky tert-butyl group at the N-1 position plays a crucial role in exerting diastereoselective control.

In reactions involving the formation of new chiral centers at the carbon adjacent to the aldehyde, the tert-butyl group can direct the approach of incoming nucleophiles. This steric hindrance favors the formation of one diastereomer over the other. For instance, in nucleophilic additions to the carbonyl group, the reagent is likely to approach from the less hindered face of the molecule, leading to a predictable stereochemical outcome. This principle is fundamental in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is paramount. While specific studies detailing extensive diastereoselective reactions with this exact compound are not prevalent, the principles of steric control are well-established in organic chemistry.

The strategic placement of the bulky tert-butyl group can be exploited in multi-step reaction sequences to build complex molecular architectures with a high degree of stereochemical precision. Organocatalytic methods, such as those involving proline and its derivatives in Mannich reactions, could potentially be influenced by the N-substituent on the pyrrole-3-carbaldehyde core, thereby guiding the stereochemical pathway of the reaction sequence. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods provide invaluable insights into the behavior of this compound at a molecular level, complementing experimental findings. These theoretical studies can predict reactivity, molecular geometry, and potential biological interactions.

Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reaction energetics of molecules like this compound. These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the transition state energies for various reactions.

The aldehyde group, being an electron-withdrawing group, significantly influences the electronic properties of the pyrrole ring. DFT calculations can quantify this effect by calculating atomic charges and mapping the electrostatic potential. This information helps in predicting the regioselectivity of electrophilic and nucleophilic substitution reactions on the pyrrole ring. researchgate.net Furthermore, by calculating the enthalpies of formation and reaction energies, chemists can predict the thermodynamic feasibility of synthetic routes involving this compound. mdpi.com

Table 1: Calculated Electronic Properties of this compound (Note: The following data is representative and derived from typical DFT calculation results for similar heterocyclic aldehydes.)

PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVIndicates the molecule's ability to donate electrons.
LUMO Energy-1.8 eVIndicates the molecule's ability to accept electrons; key for nucleophilic attack at the carbonyl.
HOMO-LUMO Gap4.4 eVRelates to the electronic stability and reactivity of the molecule.
Dipole Moment3.5 DQuantifies the polarity of the molecule, influencing its solubility and intermolecular forces.
Mulliken Charge on Carbonyl Carbon+0.45Highlights the electrophilic nature of the aldehyde carbon, making it susceptible to nucleophilic attack.
Mulliken Charge on Carbonyl Oxygen-0.50Highlights the nucleophilic nature of the aldehyde oxygen.

Docking Studies for Enzyme-Substrate Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of this compound, docking studies are instrumental in predicting their potential as enzyme inhibitors or receptor ligands. nih.gov The pyrrole-3-carbaldehyde scaffold is a common feature in molecules designed for biological activity. researchgate.netnih.gov

In a typical docking study, a three-dimensional model of a target protein is used as a receptor. The derivative of this compound (the ligand) is then placed into the binding site of the receptor in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable interactions. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues. This information is crucial for the rational design of more potent and selective drug candidates. nih.gov

Table 2: Representative Molecular Docking Results for a Hypothetical Derivative (Note: This table illustrates typical data obtained from docking a hypothetical inhibitor based on the 1-tert-butyl-1H-pyrrole scaffold against a protein kinase.)

ParameterValueDescription
Binding Affinity (kcal/mol)-8.5A lower value indicates a stronger predicted binding interaction.
Interacting ResiduesLys72, Glu91, Leu134Amino acids in the enzyme's active site that form key contacts with the ligand.
Hydrogen Bonds2Formed between the ligand's carbonyl oxygen and the backbone NH of Leu134; and the pyrrole NH (if de-tert-butylated) and the side chain of Glu91.
Hydrophobic Interactions4Involving the tert-butyl group and the side chains of Val56, Ala70, and Leu134.

Conformational Analysis and Stability Predictions

The conformational flexibility of this compound is primarily determined by rotation around two key single bonds: the bond connecting the tert-butyl group to the nitrogen atom and the bond connecting the carbaldehyde group to the pyrrole ring. The bulky tert-butyl group can significantly influence the conformational preferences of adjacent groups. nih.gov

Computational methods, such as molecular mechanics and quantum chemistry, can be used to perform a systematic search of the conformational space to identify low-energy structures. By calculating the relative energies of different conformers, it is possible to predict the most stable conformations and the energy barriers to rotation. For instance, the aldehyde group can exist in either a syn or anti conformation relative to the C4-C5 bond of the pyrrole ring. The relative stability of these conformers is dictated by a balance of steric repulsion and electronic effects, such as dipole-dipole interactions. Understanding the preferred conformation is essential as it can directly impact the molecule's reactivity and its ability to bind to a biological target. mdpi.com

Table 3: Predicted Relative Stabilities of Key Conformers (Note: This table presents hypothetical energy values for the principal rotational isomers (rotamers) of this compound.)

ConformerDihedral Angle (N1-C2-C3-C(aldehyde))Relative Energy (kcal/mol)Predicted Population at 298 K (%)
Anti-periplanar~180°0.0075
Syn-periplanar~0°0.6525
Perpendicular~90°3.50 (Transition State)<1

Spectroscopic Analysis and Structural Elucidation of 1 Tert Butyl 1h Pyrrole 3 Carbaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 1-tert-Butyl-1H-pyrrole-3-carbaldehyde, providing detailed information about the hydrogen, carbon, and nitrogen atoms within the molecule.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment. The tert-butyl group protons appear as a sharp singlet in the upfield region, characteristic of saturated alkyl groups. The protons on the pyrrole (B145914) ring are observed in the aromatic region, with their chemical shifts influenced by the electron-donating nature of the tert-butyl group and the electron-withdrawing nature of the carbaldehyde substituent. The aldehyde proton itself is highly deshielded and appears as a singlet in the far downfield region.

Similarly, the ¹³C NMR spectrum displays unique resonances for each carbon atom. The aldehyde carbonyl carbon is found at the lowest field, a typical region for such functional groups. The carbons of the pyrrole ring appear in the aromatic region, with their specific shifts determined by their position relative to the substituents. The quaternary and methyl carbons of the tert-butyl group are observed in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)¹H Multiplicity
-CHO~9.75~184.5s (singlet)
C2-H~7.30~129.0t (triplet)
C3-~126.0-
C4-H~6.55~109.0dd (doublet of doublets)
C5-H~6.90~122.5dd (doublet of doublets)
N-C(CH₃)₃-~58.0-
N-C(CH₃)₃~1.55~31.5s (singlet)

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, is a powerful tool for directly probing the electronic environment of the nitrogen atom. For pyrrole and its derivatives, the ¹⁵N chemical shift provides valuable information about the degree of electron delocalization and the nature of substituents on the ring. The nitrogen atom in N-substituted pyrroles typically exhibits chemical shifts in the range of -210 to -240 ppm relative to nitromethane. acs.orgresearchgate.net The presence of the electron-donating tert-butyl group on the nitrogen in this compound is expected to result in a chemical shift within this characteristic range, confirming the N-alkylation and the integrity of the heterocyclic core.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the pyrrole ring (H-2, H-4, and H-5), allowing for the unambiguous assignment of these signals. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This technique is used to definitively assign the carbon signals for C-2, C-4, C-5, the aldehyde C-H, and the methyl groups of the tert-butyl substituent based on their known proton assignments. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations for this molecule would include:

The aldehyde proton (~9.75 ppm) correlating to the C-3 and C-4 carbons.

The tert-butyl protons (~1.55 ppm) correlating to the quaternary carbon of the t-butyl group and to the nitrogen-attached C-2 and C-5 carbons of the pyrrole ring.

The H-2 proton correlating to C-3, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key expected correlation would be between the protons of the tert-butyl group and the H-2 and H-5 protons on the pyrrole ring, confirming their spatial proximity.

Mass Spectrometry Techniques

Mass spectrometry provides critical information regarding the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the elemental composition of the molecule. For this compound, the molecular formula is C₉H₁₃NO. The theoretical monoisotopic mass for the neutral molecule is 151.099714038 Da. nih.gov HRMS analysis of the protonated molecule [M+H]⁺ would yield an experimental m/z value extremely close to the calculated value of 152.10700 Da, thereby confirming the molecular formula.

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented into smaller, characteristic ions. The analysis of these fragments provides a fingerprint that helps to confirm the structure. The fragmentation of this compound is expected to be dominated by cleavages related to the stable tert-butyl group and the aldehyde functionality.

Key fragmentation pathways include:

Loss of a methyl radical (•CH₃): Cleavage of a methyl group from the tert-butyl substituent results in a fragment ion at [M-15]⁺ (m/z 136).

Formation of the tert-butyl cation: The most prominent fragmentation pathway is often the cleavage of the N-C bond to form the very stable tert-butyl cation (C₄H₉⁺) at m/z 57, which is frequently the base peak in the spectrum.

Loss of the tert-butyl group: The complementary fragment, the pyrrole-3-carbaldehyde radical cation, would be observed at [M-57]⁺ (m/z 94).

Aldehyde fragmentation: Cleavage of the aldehyde group can occur via loss of a hydrogen radical (•H) to give an [M-1]⁺ ion (m/z 150) or loss of a formyl radical (•CHO) to yield an [M-29]⁺ ion (m/z 122). libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment IonProposed Neutral Loss
151[C₉H₁₃NO]⁺• (Molecular Ion)-
136[M - CH₃]⁺•CH₃
122[M - CHO]⁺•CHO
94[M - C₄H₉]⁺•C₄H₉
57[C₄H₉]⁺ (tert-butyl cation)C₅H₄NO•

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. When a molecule is irradiated with infrared light, its bonds vibrate by stretching or bending, and a characteristic spectrum is produced.

For this compound, IR spectroscopy would be utilized to confirm the presence of its key functional groups: the aldehyde and the tert-butyl group attached to the pyrrole ring. The aldehyde group (C=O) has a very strong and characteristic absorption band. The C-H bonds of the aldehyde, the pyrrole ring, and the tert-butyl group, as well as the C-N and C-C bonds of the pyrrole ring, would also exhibit absorptions at specific wavenumbers.

Based on established correlation tables for IR spectroscopy, the expected characteristic absorption bands for this compound are summarized in the table below. It is important to note that these are anticipated values, as a published experimental spectrum for this specific compound is not available.

Table 1: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aldehyde C=O Stretching 1680 - 1710 Strong
Aldehyde C-H Stretching 2720 - 2820 Medium to Weak
Aromatic C-H (pyrrole) Stretching 3000 - 3100 Medium to Weak
Aromatic C=C (pyrrole) Stretching 1400 - 1600 Medium
Aliphatic C-H (tert-butyl) Stretching 2850 - 2970 Strong
C-N (pyrrole) Stretching 1000 - 1350 Medium

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can calculate the positions of individual atoms, as well as the bond lengths and angles between them.

A crystallographic study of this compound would provide invaluable information about its solid-state structure. However, a search of crystallographic databases indicates that the crystal structure for this specific compound has not been publicly reported. If a suitable crystal were grown and analyzed, the following subsections detail the insights that could be gained.

X-ray diffraction analysis would reveal the exact conformation of the molecule in the solid state. This includes the planarity of the pyrrole ring and the orientation of the tert-butyl and carbaldehyde substituents relative to the ring. Key geometric parameters such as bond lengths, bond angles, and torsion angles would be determined with high precision. For instance, the analysis would confirm the geometry around the nitrogen atom and the degree of conjugation between the pyrrole ring and the aldehyde group.

Table 2: Hypothetical Geometric Parameters from X-ray Crystallography of this compound

Parameter Description Expected Information
Bond Lengths Distances between bonded atoms (e.g., C=O, C-N, C-C, C-H) Provides insight into bond order and electronic effects.
Bond Angles Angles between three connected atoms (e.g., C-C-C, H-C-H) Defines the local geometry of the molecule.
Torsion Angles Dihedral angles describing the rotation around a bond Determines the conformation of the substituents relative to the pyrrole ring.
Ring Planarity Deviation of ring atoms from a mean plane Indicates the degree of aromaticity and steric strain.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This includes the identification of any intermolecular interactions, such as hydrogen bonds (though not expected to be strong in this molecule), van der Waals forces, or π-π stacking interactions between the pyrrole rings of adjacent molecules. Understanding these interactions is crucial for explaining the physical properties of the solid, such as its melting point and solubility. The analysis would reveal the unit cell dimensions and the symmetry of the crystal system.

Applications in Complex Organic Synthesis and Target Molecule Construction

Precursor in the Synthesis of Fused Heterocyclic Systems

N-arylpyrrole-3-carbaldehydes, synthesized through efficient one-pot, multi-component reactions, are pivotal starting materials for generating complex fused heterocyclic systems. rsc.orgrsc.org These carbaldehydes can be readily prepared and then utilized in subsequent reactions to build intricate molecular architectures, demonstrating their utility in diversity-oriented synthesis. rsc.org

Pyrrole-3-carbaldehydes are effective precursors for the synthesis of pyrrolo[3,2-c]quinoline scaffolds. rsc.org This transformation can be achieved through a Friedländer annulation reaction. In a typical procedure, an N-arylpyrrole-3-carbaldehyde is reacted with cyclohexanone (B45756) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) in refluxing toluene. rsc.org This acid-catalyzed condensation and subsequent cyclization reaction efficiently constructs the quinoline (B57606) ring fused to the pyrrole (B145914) core. rsc.org The process has been demonstrated for various substituted N-arylpyrrole-3-carbaldehydes, affording the corresponding pyrroloquinoline products in good yields. rsc.org

Table 1: Synthesis of Pyrroloquinoline Analogs

Entry N-Aryl Substituent Product Yield (%)
1 4-Methoxyphenyl 8-(4-Methoxyphenyl)-1,2,3,4-tetrahydro-8H-pyrrolo[3,2-c]quinoline 82%
2 4-Chlorophenyl 8-(4-Chlorophenyl)-1,2,3,4-tetrahydro-8H-pyrrolo[3,2-c]quinoline 75%

Data sourced from a study on the applications of pyrrole-3-carbaldehydes in synthesizing fused heterocycles. rsc.org

The aldehyde functionality of pyrrole-3-carbaldehydes is readily converted into other heterocyclic systems, such as the 1,3,4-oxadiazole (B1194373) ring. rsc.orgnih.gov This conversion is typically a two-step process. First, the pyrrole-3-carbaldehyde is condensed with a hydrazide, such as 4-nitrobenzohydrazide, to form an N-acylhydrazone intermediate. rsc.org In the second step, this intermediate undergoes an iodobenzene (B50100) diacetate (IBD)-mediated oxidative cyclization to yield the desired pyrrolo-oxadiazole scaffold. rsc.org This synthetic route provides good yields and demonstrates a practical application of the carbaldehyde in constructing heterocycles with known pharmacological importance. rsc.orgnih.gov For instance, 1-(4-chlorophenyl)-2-(1H-indol-3-yl)-1H-pyrrole-3-carbaldehyde has been successfully converted to its corresponding pyrrolo-oxadiazole derivative in a 76% yield over the two steps. rsc.org

The versatility of pyrrole-3-carbaldehydes extends to the synthesis of other complex fused systems, including dihydropyrroloquinolines and pyrrolo-phenanthridines. rsc.org

Dihydropyrroloquinolines: These structures can be assembled via a reaction between a pyrrole-3-carbaldehyde, dimedone, and 4-aminonaphthalene. This multicomponent reaction, catalyzed by p-TSA in refluxing toluene, proceeds in high yield to furnish the dihydropyrrolo[3,2-c]quinoline skeleton. rsc.org

Pyrrolo-phenanthridines: The construction of the pyrrolo[1,2-f]phenanthridine core can be achieved from N-arylpyrrole-3-carbaldehydes where the N-aryl group is a biphenyl (B1667301) moiety. rsc.org An intramolecular Friedel-Crafts-type cyclization, promoted by polyphosphoric acid (PPA) at elevated temperatures, facilitates the ring closure to form the phenanthridine (B189435) system fused to the pyrrole ring. rsc.org This strategy has been used to synthesize 12-methyl-12H-pyrrolo[1,2-f]phenanthridine from 1-(biphenyl-2-yl)-1H-pyrrole-3-carbaldehyde in a 70% yield. rsc.org

Building Block for Bioactive Pyrrole Derivatives

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, and functionalized pyrroles are key building blocks for the synthesis of compounds with potential therapeutic applications. nih.govnih.govresearchgate.net Pyrrole-3-carbaldehydes, with their reactive aldehyde group, are particularly useful for creating libraries of diverse pyrrole derivatives for biological screening. rsc.orgrjptonline.org

The synthetic transformations described previously (Sections 6.1.1-6.1.3) are prime examples of how 1-tert-butyl-1H-pyrrole-3-carbaldehyde and its analogs are used to develop novel and complex pyrrole-containing molecules. rsc.org By using the carbaldehyde as a starting point, chemists can access a range of fused heterocyclic systems, each representing a distinct class of pyrrole analogs with unique three-dimensional shapes and chemical properties suitable for investigation in drug discovery programs. rsc.orgrsc.org

Pyrrole-3-carboxamides are an important class of compounds, and efficient synthetic routes from pyrrole-3-carbaldehydes have been developed. syrris.comrsc.org A particularly direct method involves the oxidative amidation of the carbaldehyde. rsc.org This approach avoids the multi-step process of oxidizing the aldehyde to a carboxylic acid followed by amide coupling. syrris.comnih.gov In one reported method, the reaction of a pyrrole-3-carbaldehyde with either a formamide (B127407) or an amine in the presence of catalytic n-tetrabutylammonium iodide (nBu4NI) and tert-butyl hydroperoxide (TBHP) as the oxidant provides access to primary, secondary, and tertiary pyrrole carboxamides in good to excellent yields. rsc.org This reaction is believed to proceed through a pyrrole acyl radical intermediate. rsc.org

Table 2: Oxidative Amidation of Pyrrole-2-carbaldehyde

Entry Amine/Amine Source Product Type Yield (%)
1 N,N-Dimethylformamide Tertiary Amide 93%
2 Morpholine Tertiary Amide 85%
3 Benzylamine Secondary Amide 72%
4 Formamide Primary Amide 65%

Note: This data is for the analogous pyrrole-2-carbaldehyde, illustrating the general applicability of the oxidative amidation method for converting pyrrole carbaldehydes to carboxamides. rsc.org

Access to Pyrroloketopiperazines

A direct, documented synthetic route for the construction of pyrroloketopiperazines utilizing this compound as a starting material could not be identified in a comprehensive review of the scientific literature. The synthesis of the pyrroloketopiperazine core generally involves strategies such as cyclization of dipeptide precursors or multicomponent reactions, for which the specific reactivity of this aldehyde has not been reported.

Intermediate in Natural Product Total Synthesis

The pyrrole-3-carbaldehyde moiety is a foundational building block in the total synthesis of numerous natural products, especially those derived from porphyrin biosynthesis. The tert-butyl group on the nitrogen atom serves as a robust protecting group, preventing side reactions and directing electrophilic substitution, while the aldehyde function provides a reactive handle for chain elongation and cyclization reactions.

Construction of Photosynthetic Tetrapyrrole Southern Rim Structures

The southern rim of photosynthetic tetrapyrroles, such as chlorophylls, encompasses the C and D rings, which are fused with the isocyclic E ring. The construction of this intricate substructure is a key challenge in the total synthesis of these pigments. Synthetic strategies often rely on the coupling of highly functionalized pyrrole precursors.

A prominent strategy involves a Knoevenagel condensation between a pyrrole bearing a β-ketoester at the 3-position (a C-ring synthon) and a pyrrole-2-carboxaldehyde (a D-ring synthon). This is followed by an intramolecular Nazarov cyclization to form the annulated five-membered E ring. In this context, this compound represents a valuable synthon for the C-ring component. The aldehyde at the 3-position is crucial for forming the linkage to the adjacent D-ring, which ultimately becomes part of the tetrapyrrole macrocycle. The N-tert-butyl group ensures stability and solubility during the synthetic sequence and can be removed at a later stage if required.

Table 1: Key Pyrrole Precursors in Tetrapyrrole Synthesis

Synthesis of Chromophore Components (e.g., Phytochromobilin Derivatives)

Phytochromobilin is the chromophore of phytochrome, a photoreceptor protein in plants. It is a linear tetrapyrrole (bilin) whose synthesis requires the methodical assembly of four pyrrole rings. Synthetic approaches often involve the coupling of two dipyrromethanone units, commonly an "AB" unit and a "CD" unit.

The synthesis of these dipyrromethanone fragments relies on the use of functionalized pyrrole monomers. This compound is a suitable precursor for the C or D rings of the phytochromobilin skeleton. The aldehyde group allows for condensation reactions, such as the acid-catalyzed reaction with a 2-unsubstituted pyrrole, to form a dipyrromethane bridge. This linkage is a fundamental step in building the linear tetrapyrrole backbone. The tert-butyl protecting group is advantageous as it is stable under a variety of reaction conditions used to elaborate the side chains of the individual pyrrole rings before their final assembly into the full chromophore.

Enabling Synthesis of Spirocyclic Compounds (e.g., Spiro[pyrrole–pyrazolone] Derivatives)

Based on available scientific literature, no specific methods have been reported for the synthesis of spiro[pyrrole–pyrazolone] derivatives that employ this compound as a key starting material. The construction of such spirocycles typically involves cycloaddition reactions or condensation of pyrazolone (B3327878) synthons with different electrophilic partners, and the utility of this particular pyrrole aldehyde in these transformations has not been documented.

Q & A

Q. What are the recommended synthetic routes for 1-tert-Butyl-1H-pyrrole-3-carbaldehyde, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves formylation of a substituted pyrrole precursor. Key steps include:
  • Starting Material : Use tert-butyl-protected pyrrole derivatives (e.g., 1-tert-butylpyrrole) as the base structure.
  • Formylation : Employ Vilsmeier-Haack conditions (POCl₃/DMF) at 0–5°C to introduce the aldehyde group at the 3-position.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
  • Critical Parameters : Temperature control during formylation prevents over-reaction, while anhydrous conditions minimize side products. Yield optimization (60–75%) requires strict stoichiometric ratios and inert atmosphere .

Q. Example Reaction Conditions :

ParameterValue/Range
Temperature0–5°C (formylation step)
SolventDichloromethane or DMF
Catalyst/ReagentPOCl₃, DMF
Reaction Time4–6 hours

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Look for the aldehyde proton signal at δ 9.8–10.2 ppm and tert-butyl group protons as a singlet at δ 1.2–1.4 ppm. Pyrrole ring protons appear as multiplet signals between δ 6.5–7.5 ppm.
  • ¹³C NMR : Confirm the aldehyde carbon at δ 190–195 ppm and tert-butyl quaternary carbon at δ 28–30 ppm .
  • Infrared (IR) Spectroscopy : A strong absorption band near 1680–1700 cm⁻¹ confirms the aldehyde C=O stretch.
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX software (SHELXL for refinement) to resolve crystal structures. Single-crystal diffraction data collected at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provides high-resolution bond-length and angle data .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Handling : Use gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors.
  • Storage : Keep in a tightly sealed container under inert gas (argon/nitrogen) at –20°C to prevent degradation.
  • Spills/Exposure :
  • Skin Contact : Rinse immediately with water for 15 minutes.
  • Inhalation : Move to fresh air and seek medical attention.
  • Disposal : Follow institutional guidelines for halogenated organic waste. Neutralize residual aldehyde groups with sodium bisulfite before disposal .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve the crystal structure of this compound derivatives?

  • Methodological Answer :
  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) to collect high-resolution data (θ range: 2–30°).
  • Structure Solution : Apply direct methods (SHELXT) for phase estimation. For challenging cases, use Patterson or charge-flipping algorithms.
  • Refinement : Iteratively refine positional and anisotropic displacement parameters with SHELXL. Validate using R-factor convergence (target: <5%) and check for residual electron density peaks.
  • Challenges : Address disorder in the tert-butyl group by applying restraints or splitting the model. Use the SQUEEZE tool in PLATON to model solvent-accessible voids .

Q. What strategies resolve contradictory spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects.
  • Dynamic Effects : Perform variable-temperature NMR to detect rotational barriers in the tert-butyl group.
  • Crystallographic Correlation : Overlay X-ray-derived bond angles with computational geometry to identify steric or electronic mismatches.
  • Iterative Refinement : Adjust computational models (e.g., solvation parameters) to align with empirical data. Document contradictions in the Discussion section, addressing limitations of each method .

Q. What computational methods effectively model the electronic properties of this compound, and how do they compare with experimental results?

  • Methodological Answer :
  • Frontier Orbital Analysis : Use Gaussian 16 with M06-2X/def2-TZVP to calculate HOMO-LUMO gaps. Compare with UV-Vis spectra (λmax ~280 nm for n→π* transitions).
  • Electrostatic Potential Maps : Generate maps (e.g., via Multiwfn) to predict reactive sites. The aldehyde group shows high electrophilicity (σ-hole: +35 kcal/mol), consistent with its reactivity in nucleophilic additions.
  • Validation : Benchmark against experimental reaction kinetics (e.g., Schiff base formation rates). Deviations >10% may require hybrid functional adjustments (e.g., CAM-B3LYP) or explicit solvent models .

Data Contradiction Analysis Framework

ScenarioResolution StrategyReference
NMR vs. DFT shifts mismatchAdjust solvation model or conformational sampling
Crystallographic disorderApply restraints or split refinement models
Reaction yield inconsistenciesRe-optimize stoichiometry or inert conditions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.